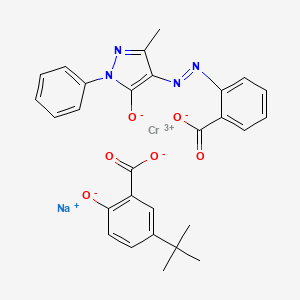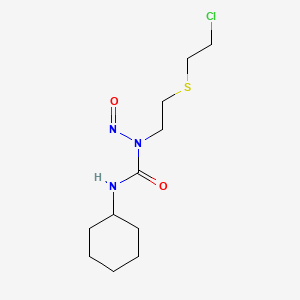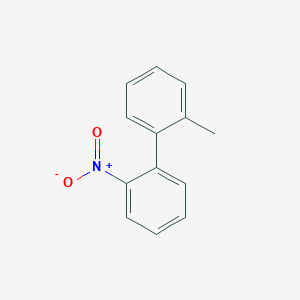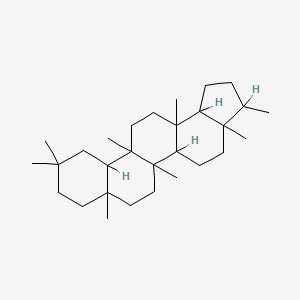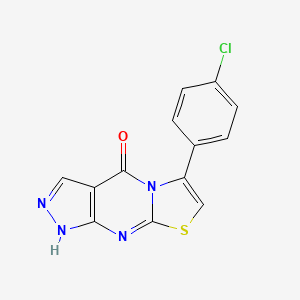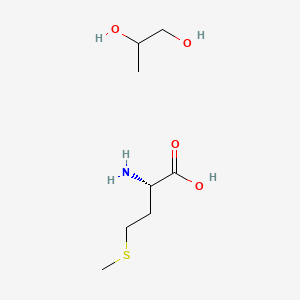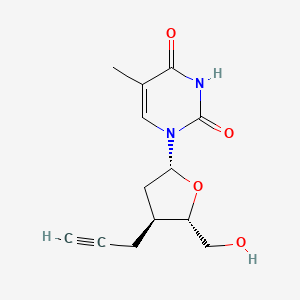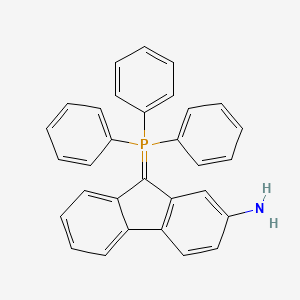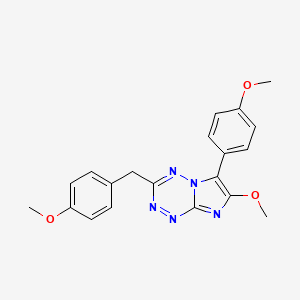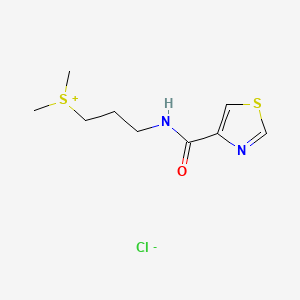
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride is a chemical compound with a molecular formula of C15H17ClN4OS4 It is known for its unique structure, which includes a thiazole ring, a sulfonium group, and a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with a thiazole derivative. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonium group. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the sulfonium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with specific binding sites, while the sulfonium group can participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities with Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride.
Sulfonium Compounds: Dimethyl sulfonium iodide and trimethyl sulfonium chloride are examples of compounds with similar sulfonium groups.
Uniqueness
What sets this compound apart is its combination of a thiazole ring and a sulfonium group, which imparts unique chemical and biological properties
属性
CAS 编号 |
80337-62-8 |
|---|---|
分子式 |
C9H15ClN2OS2 |
分子量 |
266.8 g/mol |
IUPAC 名称 |
dimethyl-[3-(1,3-thiazole-4-carbonylamino)propyl]sulfanium;chloride |
InChI |
InChI=1S/C9H14N2OS2.ClH/c1-14(2)5-3-4-10-9(12)8-6-13-7-11-8;/h6-7H,3-5H2,1-2H3;1H |
InChI 键 |
ICDFZWWWMNCEKI-UHFFFAOYSA-N |
规范 SMILES |
C[S+](C)CCCNC(=O)C1=CSC=N1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


